molecular formula C8H6N4O4 B11880422 2-Methyl-3,6-dinitroimidazo[1,2-a]pyridine CAS No. 62195-23-7

2-Methyl-3,6-dinitroimidazo[1,2-a]pyridine

Cat. No.: B11880422
CAS No.: 62195-23-7
M. Wt: 222.16 g/mol
InChI Key: MHDCOIBILOSCAM-UHFFFAOYSA-N
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Description

2-Methyl-3,6-dinitroimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound consists of a fused bicyclic system with nitro groups at positions 3 and 6, and a methyl group at position 2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3,6-dinitroimidazo[1,2-a]pyridine can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with aldehydes or ketones, followed by nitration. The reaction conditions typically involve the use of strong acids such as sulfuric acid or nitric acid to facilitate the nitration process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactions using continuous flow reactors. This method ensures better control over reaction conditions and yields higher purity products. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3,6-dinitroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-3,6-dinitroimidazo[1,2-a]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-3,6-dinitroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The nitro groups play a crucial role in its biological activity, often undergoing bioreduction to form reactive intermediates that can interact with cellular components. These interactions can lead to the inhibition of key enzymes or disruption of cellular processes, ultimately exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-3,6-dinitroimidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

2-Methyl-3,6-dinitroimidazo[1,2-a]pyridine is a compound of significant interest due to its biological activities, particularly in the context of antimicrobial and anticancer applications. This article provides a detailed examination of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique arrangement of functional groups that contribute to its biological efficacy. The imidazo[1,2-a]pyridine scaffold is known for its versatility in medicinal chemistry, particularly in developing agents against various pathogens and cancer cells.

Antimicrobial Activity

Recent studies have highlighted the effectiveness of imidazo[1,2-a]pyridine derivatives against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). For instance, derivatives of this class demonstrated minimum inhibitory concentrations (MIC) ranging from 0.07 to 2.2 μM against MDR-TB strains, showcasing their potential as therapeutic agents in combating resistant strains of Mycobacterium tuberculosis (Mtb) .

Table 1: Antimicrobial Activity of Imidazo[1,2-a]pyridine Derivatives

CompoundMIC (μM)Activity Type
This compound0.07 - 2.2MDR-TB
Benzyl amides containing analogues≤0.006Non-replicating Mtb
Compound with 2-ethyl-6-chloro0.0009Extracellular Mtb

The mechanism by which this compound exerts its effects involves interference with bacterial cell wall synthesis and inhibition of critical metabolic pathways within the bacteria. The compound's ability to penetrate bacterial membranes allows it to exert its effects intracellularly.

Anticancer Activity

In addition to its antimicrobial properties, compounds within the imidazo[1,2-a]pyridine class have shown promising anticancer activities. For example, derivative compounds have been identified as potent inhibitors of the c-Met kinase pathway, which is often overactive in various cancers. One such derivative exhibited an IC50 value of 3.9 nM against c-Met kinase and significantly inhibited tumor growth in preclinical models .

Table 2: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

CompoundIC50 (nM)Tumor Growth Inhibition (%)
Compound 22e3.975%
Other derivativesVariesSignificant across models

Case Studies

  • Tuberculosis Treatment : A study explored a library of imidazo[1,2-a]pyridine derivatives that showed significant anti-TB activity with minimal cytotoxicity against VERO cell lines (IC50 >128 μM). The most potent compounds were further evaluated for their pharmacokinetic properties and metabolic stability .
  • Cancer Therapeutics : Another investigation into c-Met inhibitors demonstrated that certain imidazo[1,2-a]pyridine derivatives could effectively inhibit tumor growth in vivo while maintaining favorable bioavailability profiles .

Properties

CAS No.

62195-23-7

Molecular Formula

C8H6N4O4

Molecular Weight

222.16 g/mol

IUPAC Name

2-methyl-3,6-dinitroimidazo[1,2-a]pyridine

InChI

InChI=1S/C8H6N4O4/c1-5-8(12(15)16)10-4-6(11(13)14)2-3-7(10)9-5/h2-4H,1H3

InChI Key

MHDCOIBILOSCAM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=C(C=CC2=N1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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